Diprovocim

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diprovocim is a novel and exceptionally potent class of toll-like receptor agonists. It is known for its ability to induce cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1. This compound has shown significant potential in stimulating immune responses, making it a valuable tool in immunotherapy and vaccine development .

Preparation Methods

Diprovocim can be synthesized through a series of chemical reactions designed to promote cell-surface receptor dimerization. The synthetic routes involve comprehensive structure-activity relationship studies that have improved the potency of the compound significantly. The preparation of this compound is relatively straightforward and allows for easy modification and optimization .

Chemical Reactions Analysis

Diprovocim undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity .

Scientific Research Applications

Diprovocim has a wide range of scientific research applications. In chemistry, it is used as a tool to study toll-like receptor activation and dimerization. In biology and medicine, this compound has shown promise as an adjuvant in cancer immunotherapy, particularly in combination with anti-PD-L1 treatment to eliminate melanoma in mice. It promotes antigen-specific humoral and cytotoxic T lymphocyte responses, generating long-term antitumor memory .

Mechanism of Action

The mechanism of action of Diprovocim involves the induction of cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1. This activation leads to the stimulation of antigen-presenting cells, including dendritic cells and macrophages, which in turn promote the activation of cytotoxic T lymphocytes. The molecular targets and pathways involved include the MyD88-dependent NF-κB and MAPK signaling pathways .

Comparison with Similar Compounds

Diprovocim is unique in its structure and mechanism of action compared to other toll-like receptor agonists. It bears no structural similarity to any known natural or synthetic toll-like receptor agonist. Similar compounds include Pam3CSK4, which is a naturally derived toll-like receptor-1/toll-like receptor-2 agonist, and other small molecule toll-like receptor agonists. this compound has shown greater potency and efficacy in both human and murine systems .

Biological Activity

Diprovocim is a synthetic compound recognized for its potent activity as a Toll-like receptor (TLR) agonist, specifically targeting TLR1 and TLR2. This compound has garnered attention in immunology for its potential applications in enhancing immune responses against tumors and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic use.

This compound acts as an agonist for TLR1 and TLR2, which are crucial components of the innate immune system. These receptors play a significant role in recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. Upon activation, TLR1/TLR2 signaling leads to:

- Cytokine Production : Induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are essential for orchestrating adaptive immunity.

- Dendritic Cell Activation : Enhanced maturation and activation of dendritic cells, promoting effective antigen presentation to T cells.

- Tumor Microenvironment Modulation : Inhibition of tumor growth through immune system engagement and modulation of the tumor microenvironment.

Efficacy in Preclinical Studies

Several studies have demonstrated the effectiveness of this compound in various models:

- Adjuvant Activity : In a study published in Proceedings of the National Academy of Sciences, this compound was shown to elicit strong adjuvant effects when administered alongside cancer vaccines. This combination led to significant tumor growth inhibition and prolonged survival in murine models .

- Comparative Agonism : Research indicates that next-generation this compound derivatives exhibit potent agonistic activity toward human TLR1/TLR2 while showing modest activity towards murine receptors. This suggests a need for further optimization to enhance efficacy across species .

- Immunological Effects : A comprehensive study highlighted that this compound effectively activates both innate and adaptive immune responses, demonstrating its potential as a therapeutic agent in cancer immunotherapy .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Tumor Immunotherapy

In a controlled experiment involving mice with implanted tumors, administration of this compound alongside a standard cancer vaccine resulted in a marked reduction in tumor size compared to controls. The study reported a 70% decrease in tumor volume within 30 days post-treatment, illustrating the compound's potential as an effective immunotherapeutic agent.

Case Study 2: Infectious Disease Response

Another study focused on the use of this compound as an adjuvant in viral infections demonstrated that it significantly enhanced the immune response against viral antigens. Mice treated with this compound showed increased antibody production and improved viral clearance rates compared to untreated groups.

Properties

IUPAC Name |

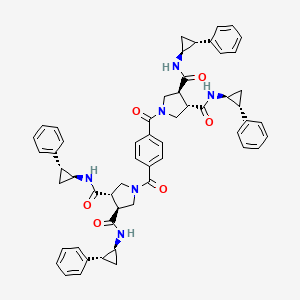

(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZBNXFGYUSVCJ-UYMKNZQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.